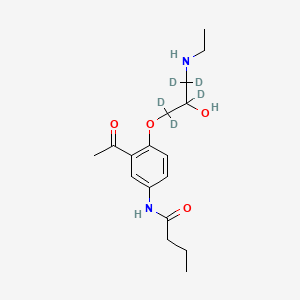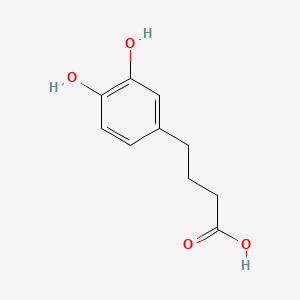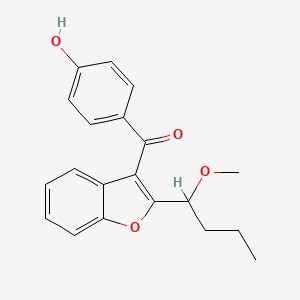
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a biochemical used for proteomics research . It has a molecular formula of C20H20O4 .
Synthesis Analysis
The synthesis of amiodarone, a related compound, involves using salicylaldehyde as a starting material to react with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in sequence in the presence of a catalyst . Deiodination and other structural changes in the amiodarone molecule have led to the loss of thyroid and pulmonary effects in the resulting derivative .Wissenschaftliche Forschungsanwendungen
Thyroid Hormone Receptor Interaction :
- Desethylamiodarone, a metabolite of Amiodarone, acts as a competitive inhibitor of T3 binding to the alpha1-thyroid hormone receptor (alpha1-T3R) but as a noncompetitive inhibitor with respect to the beta1-T3R (van Beeren, Bakker, & Wiersinga, 1996).
Effects on Alveolar Macrophages :
- The effects of amiodarone metabolites and analogs, including Desethylamiodarone, on rabbit alveolar macrophages have been studied, showing signs of cell damage and interference with certain cellular pathways (Quaglino et al., 2004).
Cardiac Voltage-Gated Sodium Channels :
- Studies have investigated the effects of Amiodarone and its metabolite N-desethylamiodarone on cardiac voltage-gated sodium channels, providing insights into their impact on cardiac electrophysiology (Ghovanloo, Abdelsayed, & Ruben, 2016).
Action on Thyroid Hormone Metabolism :
- Research has been conducted on how Amiodarone and its metabolites act as thyroid hormone receptor antagonists, influencing thyroid hormone metabolism (van Beeren et al., 2012).
Local Venous Response :
- A study explored the mechanism of action of N‐desethylamiodarone in human hand veins, contributing to understanding its acute vascular effects (Grossmann, Dobrev, Himmel, & Kirch, 2000).
Hepatocellular Toxicity and Pharmacological Effect :
- The hepatocellular toxicity and pharmacological activity of Amiodarone and its derivatives, including Desethylamiodarone, have been compared, providing insights into their effects on liver cells (Waldhauser et al., 2006).
Interaction with Nuclear Thyroid Hormone Receptors :
- Amiodarone and Desethylamiodarone's binding to nuclear thyroid hormone receptors has been studied, highlighting their potential mechanism of action in the body (Latham, Sellitti, & Goldstein, 1987).
Safety and Hazards
Zukünftige Richtungen
Desethylamiodarone, a metabolite of amiodarone, has been suggested to have cytostatic potential, indicating a possible future direction for research . Additionally, both amiodarone and N-desethylamiodarone have been found to have pro-arrhythmic effects on Na V 1.5, especially ΔKPQ, suggesting that these compounds could be further evaluated in clinical studies .
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKCIBTSCQQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


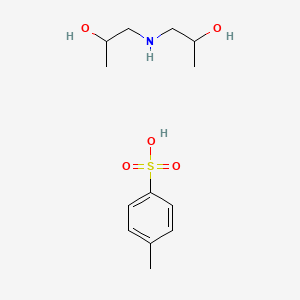
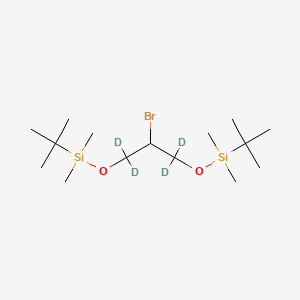

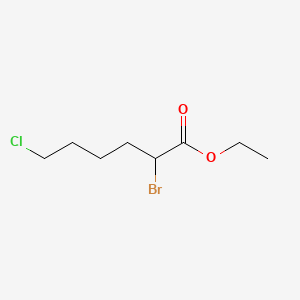
![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)
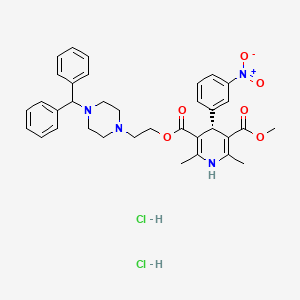
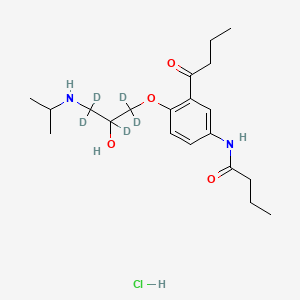
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)
